molecular formula C12H15NO2 B13073262 3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13073262
M. Wt: 205.25 g/mol
InChI Key: RDSSKEYOKXEKRI-UHFFFAOYSA-N
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Description

3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a pyridin-4-yl substituent at position 1 and an ethyl group at position 3. This compound’s unique structure combines a strained four-membered cyclobutane ring with a polar pyridine moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethyl-1-pyridin-4-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-2-9-7-12(8-9,11(14)15)10-3-5-13-6-4-10/h3-6,9H,2,7-8H2,1H3,(H,14,15)

InChI Key

RDSSKEYOKXEKRI-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the cyclobutane ring with the pyridin-4-yl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

GPR120 Modulation

One of the prominent applications of 3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is its role as a modulator of the GPR120 receptor, which is implicated in insulin sensitivity and metabolic disorders. Research indicates that compounds with a cyclobutane structure can enhance insulin sensitivity by exerting anti-inflammatory effects and promoting glucose uptake in adipose tissues .

Case Study: Diabetes Treatment
A study outlined in a patent application describes the synthesis of various cyclobutane-containing carboxylic acids, including this compound, demonstrating their efficacy in treating type 2 diabetes through modulation of GPR120 . The findings suggest that these compounds could be developed into therapeutic agents for diabetes management.

Herbicidal Activity

There is emerging interest in the use of this compound as a potential herbicide. Its chemical structure allows it to interact with specific biochemical pathways in plants, leading to growth inhibition.

Research Findings:
Studies have shown that derivatives of cyclobutane carboxylic acids exhibit herbicidal properties against various weed species. The specific activity of this compound could be explored further to develop environmentally friendly herbicides .

Polymer Synthesis

The unique structural properties of this compound make it a candidate for use in the synthesis of novel polymers. Its ability to form stable bonds can be utilized in creating materials with specific mechanical and thermal properties.

Application Example:
Research has indicated that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for applications in packaging and construction materials .

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryGPR120 modulation for diabetes treatmentImproved insulin sensitivity and metabolic health
AgricultureHerbicidal activity against weedsEnvironmentally friendly weed control options
Materials SciencePolymer synthesis for enhanced material propertiesIncreased thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridin-4-yl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Implications

Further studies should explore:

  • Synthetic routes to optimize yield of the strained cyclobutane core.
  • In vitro assays comparing binding affinity with cyclopentyl-based analogues.

Biological Activity

3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and possible applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H15_{15}NO2_2
  • Molecular Weight : 205.25 g/mol
  • Functional Groups : It contains a cyclobutane ring, an ethyl group, and a pyridin-4-yl substituent, with a carboxylic acid functional group (-COOH) that enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Interaction : The pyridin-4-yl moiety is known to interact with various enzymes, potentially influencing their activity. This interaction may modulate key biochemical pathways within cells, suggesting utility in pharmacological applications .
  • Receptor Binding : The compound may exhibit affinity for specific receptors, which could lead to alterations in signaling pathways. This binding is likely facilitated by hydrogen bonding and π–π stacking interactions due to the aromatic nature of the pyridine ring.

Biological Activity Studies

Research indicates that this compound has shown promising biological activities in various studies:

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cells. For instance, analogs have been shown to downregulate ornithine decarboxylase (ODC) and induce apoptosis in cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the importance of further studies on this compound's antimicrobial efficacy .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds provides insight into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
1-(Pyridin-2-YL)cyclobutane-1-carboxylic acidSimilar cyclobutane structure; different pyridine positionVariation in biological activity due to position
1-(Pyridin-3-YL)cyclobutane-1-carboxylic acidSimilar cyclobutane structure; different pyridine positionPotentially different reactivity profiles
1-(Pyridin-4-YL)cyclopentane-1-carboxylic acidCyclopentane instead of cyclobutaneDifferent ring strain affects stability

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the significance of the unique arrangement in this compound.

Case Studies

Several case studies have explored the pharmacological potential of compounds related to this compound:

Study on Cancer Cell Lines

A study demonstrated that analogs inhibited cell proliferation in non-small cell lung cancer (NSCLC) models by inducing apoptosis through polyamine metabolic pathways. Results showed a significant reduction in ODC activity and polyamine pool depletion .

Antimicrobial Efficacy

Research comparing transition metal complexes with traditional antibiotics indicated that structurally related compounds exhibited enhanced antimicrobial properties against various pathogens, suggesting that modifications like those found in this compound could yield similar or improved results .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by pyridine substitution. A plausible route includes:

Cyclobutane precursor preparation : Use a cyclobutane derivative (e.g., 1-carboxycyclobutane) with ethyl group introduction via alkylation or cross-coupling reactions.

Pyridine functionalization : Employ Suzuki-Miyaura coupling to attach the pyridin-4-yl group to the cyclobutane core under palladium catalysis .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures purity.

  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid side products like over-alkylation or incomplete coupling.

Q. How should researchers handle and store this compound safely in the lab?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as pyridine derivatives may irritate mucous membranes .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Label containers with hazard identifiers (e.g., "Irritant") .
  • Emergency protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice with the SDS .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1^1H/13^13C NMR to verify cyclobutane ring geometry and pyridine substitution patterns. For example, cyclobutane protons typically show upfield shifts (δ 1.5–2.5 ppm) .
  • Purity assessment : HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Mass analysis : High-resolution mass spectrometry (HRMS) to confirm molecular formula (expected [M+H]+^+: calc. for C12_{12}H14_{14}NO2_2: 204.1025).

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?

  • Methodological Answer :

  • Chiral catalysts : Use asymmetric catalysis (e.g., chiral palladium complexes) during cyclobutane formation to enforce enantioselectivity .
  • Resolution techniques : Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers via ester hydrolysis .
  • Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration post-synthesis .

Q. What strategies are effective for studying its potential biological activity?

  • Methodological Answer :

  • Target identification : Perform computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 or kinases .
  • In vitro assays : Test antimicrobial activity using broth microdilution (MIC against E. coli or S. aureus) or cytotoxicity via MTT assays (IC50_{50} in cancer cell lines) .
  • Metabolic stability : Use liver microsome assays (human/rat) to assess Phase I/II metabolism rates .

Q. How do substituents on the pyridine ring influence physicochemical properties?

  • Methodological Answer :

  • Solubility modulation : Introduce polar groups (e.g., -OH, -NH2_2) at the pyridine 3-position to enhance aqueous solubility, monitored via shake-flask method .
  • pKa determination : Use potentiometric titration to measure acidity (expected pKa ~4.5 for the carboxylic acid group) .
  • Electronic effects : UV-vis spectroscopy to study conjugation between the pyridine and cyclobutane moieties .

Q. What mechanistic insights exist for its participation in cycloaddition reactions?

  • Methodological Answer :

  • DFT calculations : Analyze transition states for [2+2] cycloaddition using Gaussian09 to predict regioselectivity .
  • Kinetic studies : Monitor reaction rates under varying temperatures (Eyring plot) to determine activation parameters .
  • Trapping intermediates : Use in situ IR spectroscopy to detect reactive intermediates like strained cyclobutane radicals .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst lot) and exclude moisture/oxygen via Schlenk techniques .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., dimerization or oxidation derivatives) and optimize quenching steps .
  • Statistical design : Apply DoE (Design of Experiments) to isolate critical variables (e.g., temperature, stoichiometry) affecting yield .

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